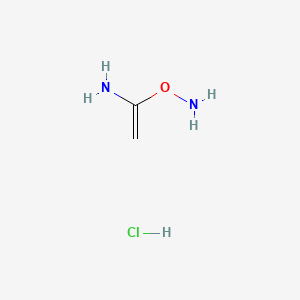

Aminooxyacetamide hydrochloride

Vue d'ensemble

Description

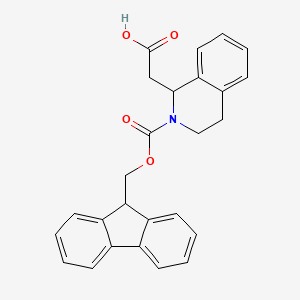

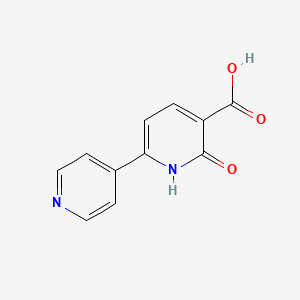

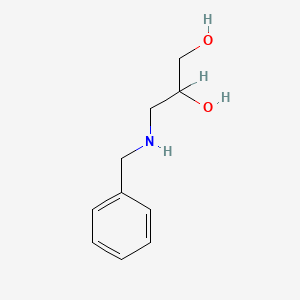

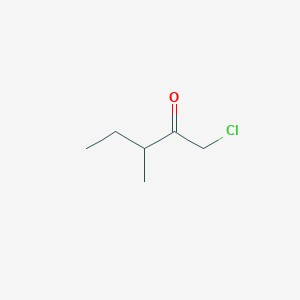

Molecular Structure Analysis

The molecular structure of Aminooxyacetamide hydrochloride consists of 2 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C2H6N2O.ClH/c1-2(3)5-4;/h1,3-4H2;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 110.54 g/mol . It has 3 hydrogen bond donors and acceptors each, and 1 rotatable bond . The exact mass and monoisotopic mass are 110.0246905 g/mol . The topological polar surface area is 61.3 Ų .Applications De Recherche Scientifique

Neurotoxicity Studies

- Aminooxyacetic acid, closely related to aminooxyacetamide hydrochloride, has been utilized in neurotoxicity studies. For instance, its role in impairing mitochondrial energy metabolism in the brain was examined in different age groups of rats, showing age-dependent striatal abnormalities (Chang & Jang, 1995).

Study of Anticonvulsant Properties

- Aminooxyacetic acid has been studied for its anticonvulsant properties. It has been found to possess varying degrees of efficacy in delaying drug-induced seizures in mice, suggesting potential for understanding and treating convulsive disorders (Wood & Peesker, 1975).

Impact on Amino Acid Metabolism

- Research has been conducted on the effect of aminooxyacetic acid on the amino acid content in nerve endings (synaptosomes). This study focused on how drugs that alter the metabolism of glutamate or γ‐aminobutyric acid (GABA) influence the excitable state of the brain, with aminooxyacetic acid showing complex interactions (Geddes & Wood, 1984).

Exploring Biochemical Pathways

- The compound has been used in exploring biochemical pathways, particularly in understanding the metabolism of other drugs and substances in the body. For example, its interaction and effects on enzymatic pathways have provided insights into the metabolism of drugs like flutamide in the liver (Kobayashi et al., 2012).

Investigating Drug Interactions

- This compound and its derivatives have been instrumental in studies investigating the interactions between various drugs and their metabolic effects in the body. This includes studies on the degradation processes of common drugs like paracetamol, where the metabolic pathways and byproducts are critically examined (Feng et al., 2013).

Environmental Impact Studies

- The compound has also been used in environmental studies, particularly in understanding the biodegradation of pollutants like paracetamol. Strains of bacteria that can degrade paracetamol have been studied, with this compound playing a role in understanding these biochemical processes (Żur et al., 2018).

Propriétés

IUPAC Name |

O-(1-aminoethenyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-2(3)5-4;/h1,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXCDHFOFSIZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(N)ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969665 | |

| Record name | 1-(Aminooxy)ethen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54488-65-2 | |

| Record name | Acetamide, aminooxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054488652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aminooxy)ethen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

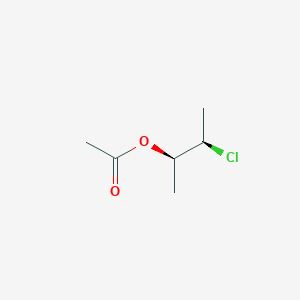

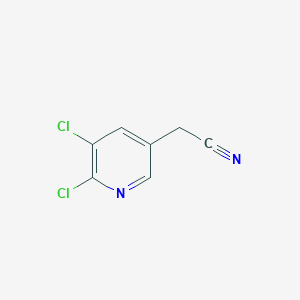

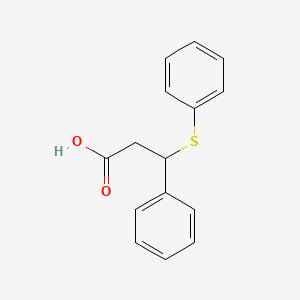

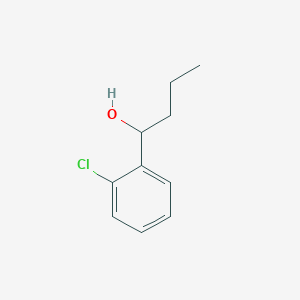

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)

![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)